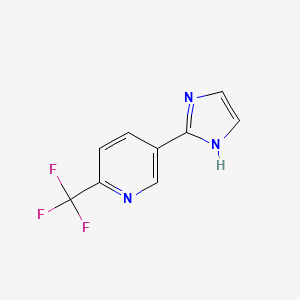

5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1H-imidazol-2-il)-2-(trifluorometil)piridina es un compuesto orgánico heterocíclico que presenta tanto un anillo imidazol como un anillo piridina. El grupo trifluorometil unido al anillo de piridina aumenta su estabilidad química y lipofilia, convirtiéndolo en un compuesto valioso en diversas aplicaciones químicas y farmacéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-(1H-imidazol-2-il)-2-(trifluorometil)piridina generalmente implica los siguientes pasos:

Materiales de Partida: La síntesis comienza con 2-cloro-5-(trifluorometil)piridina e imidazol, disponibles comercialmente.

Condiciones de Reacción: La reacción se lleva a cabo en presencia de una base como carbonato de potasio o hidruro de sodio en un disolvente aprótico polar como dimetilformamida (DMF) o dimetilsulfóxido (DMSO).

Procedimiento: El imidazol es desprotonado por la base, formando un anión imidazol, que luego sufre una sustitución nucleofílica con 2-cloro-5-(trifluorometil)piridina para producir el producto deseado.

Métodos de Producción Industrial: Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, sistemas automatizados y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza.

Tipos de Reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo imidazol, lo que lleva a la formación de N-óxidos de imidazol.

Reducción: Las reacciones de reducción pueden dirigirse al anillo de piridina, convirtiéndolo en derivados de piperidina.

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan comúnmente reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).

Reducción: Se emplean catalizadores como paladio sobre carbón (Pd/C) en presencia de gas hidrógeno.

Sustitución: Se utilizan nucleófilos fuertes como metóxido de sodio o terc-butóxido de potasio en condiciones anhidras.

Productos Principales:

Oxidación: N-óxidos de imidazol.

Reducción: Derivados de piperidina.

Sustitución: Diversos derivados de piridina sustituidos.

4. Aplicaciones en Investigación Científica

5-(1H-imidazol-2-il)-2-(trifluorometil)piridina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.

Biología: El compuesto se estudia por su potencial como ligando en ensayos bioquímicos y como sonda en biología molecular.

Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el desarrollo de agentes antifúngicos y anticancerígenos.

Industria: El compuesto se utiliza en el desarrollo de agroquímicos y como intermedio en la síntesis de diversos productos farmacéuticos.

Aplicaciones Científicas De Investigación

5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe in molecular biology.

Medicine: It has potential therapeutic applications, particularly in the development of antifungal and anticancer agents.

Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of various pharmaceuticals.

Mecanismo De Acción

El mecanismo de acción de 5-(1H-imidazol-2-il)-2-(trifluorometil)piridina implica su interacción con dianas moleculares específicas:

Dianas Moleculares: El compuesto puede unirse a enzimas y receptores, modulando su actividad.

Vías Involucradas: Puede influir en las vías de señalización relacionadas con el crecimiento celular, la apoptosis y la respuesta inmune.

Compuestos Similares:

5-(1H-imidazol-2-il)piridina: Carece del grupo trifluorometil, lo que da como resultado diferentes propiedades químicas.

2-(Trifluorometil)piridina: Carece del anillo imidazol, lo que afecta su actividad biológica.

5-(1H-imidazol-2-il)-3-(trifluorometil)piridina: Estructura similar, pero con el grupo trifluorometil en una posición diferente.

Singularidad: 5-(1H-imidazol-2-il)-2-(trifluorometil)piridina es única debido a la presencia de ambos grupos imidazol y trifluorometil, lo que confiere propiedades químicas y biológicas distintas. El grupo trifluorometil aumenta su lipofilia y estabilidad metabólica, convirtiéndolo en un compuesto valioso en el desarrollo de fármacos.

Comparación Con Compuestos Similares

5-(1H-imidazol-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.

2-(Trifluoromethyl)pyridine: Lacks the imidazole ring, affecting its biological activity.

5-(1H-imidazol-2-yl)-3-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at a different position.

Uniqueness: 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development.

Propiedades

Fórmula molecular |

C9H6F3N3 |

|---|---|

Peso molecular |

213.16 g/mol |

Nombre IUPAC |

5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14) |

Clave InChI |

BVYFUUWYVRDPNQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1C2=NC=CN2)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)

![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)